![molecular formula C31H30ClN7O2 B560160 N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide CAS No. 1621523-07-6](/img/structure/B560160.png)
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide
概要
説明
The compound “N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide” is a small molecule . It has been studied in the context of inhibiting the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and survival .
科学的研究の応用
Cancer Research
THZ1-R is a derivative of the cyclin-dependent kinase 7 (CDK7) inhibitor THZ1. It inhibits CDK7, albeit less potently than THZ1, and lacks antiproliferative activity against T cell acute lymphoblastic leukemia (T-ALL) cell lines . This suggests its potential use in cancer research to study the role of CDK7 in cell proliferation and the mechanisms of resistance in T-ALL.
Kinase Inhibition Studies
As a non-cysteine reactive derivative of THZ1, THZ1-R can be used to study the specificity and off-target effects of kinase inhibitors. By comparing the effects of THZ1 and THZ1-R, researchers can better understand the role of cysteine reactivity in the pharmacological profile of kinase inhibitors .
Biomedical Research
Terahertz (THz) spectroscopy, which operates in the frequency range of THZ1-R, has shown promise in the non-invasive and label-free identification of living cells and medical imaging. THZ1-R could be used in the development of rapid, label-free biosensors for point-of-care tests and in vivo imaging applications .
Cell Cycle Regulation
THZ1-R’s ability to inhibit CDK7, a key regulator of the cell cycle, makes it a valuable tool for studying cell cycle regulation. Researchers can use THZ1-R to dissect the complex signaling pathways that govern cell division and identify potential therapeutic targets for diseases characterized by uncontrolled cell proliferation .
Development of Biosensors
The unique properties of THz spectroscopy, such as non-invasive detection and label-free identification, align with the capabilities of THZ1-R. This compound could be instrumental in creating new biosensors that leverage THz technology for health monitoring and disease diagnosis .
Pharmacological Research
THZ1-R’s distinct biochemical profile compared to THZ1 provides an opportunity to explore the pharmacodynamics and pharmacokinetics of CDK7 inhibitors. This can lead to the development of more selective and less toxic therapeutic agents .
作用機序
- Elevated CDK7 expression levels have been observed across various malignancies, including breast cancer, and are associated with adverse clinical outcomes .
- THZ1-R binds to CDK7 with a Kd of 142 nM. Unlike its parent compound THZ1, THZ1-R is a non-cysteine reactive analog, which results in diminished CDK7 inhibition .
- CDK7 is a key regulator of the cell cycle, phosphorylating RNA polymerase II (Pol II) during transcription initiation. By inhibiting CDK7, THZ1-R disrupts Pol II phosphorylation, leading to transcriptional arrest and reduced gene expression .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERFPPIPKZNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism behind THZ1 resistance observed in the THZ1-R neuroblastoma cell line?
A1: The research indicates that the main driver of THZ1 resistance in the THZ1-R cell line is not related to alterations in CDK7 itself or compensatory pathways. Instead, resistance is primarily attributed to a significant upregulation of the ATP-Binding Cassette sub-family member B1 (ABCB1, also known as MDR1) transporter. [] This transporter actively effluxes THZ1 from the cells, reducing its intracellular concentration and diminishing its inhibitory effect on CDK7/12. This conclusion is supported by the observation that ABCB1 inhibitors like tariquidar can restore THZ1 sensitivity in THZ1-R cells. []
Q2: What strategies have been explored to circumvent THZ1 resistance mediated by ABCB1 overexpression?
A2: The research highlights two main strategies to address ABCB1-mediated THZ1 resistance:
- Development of alternative CDK inhibitors: The study identifies a covalent CDK9/12 inhibitor, SBI-E-9, which effectively inhibits MYCN expression and activity in ABCB1-overexpressing neuroblastoma cells, suggesting it is not a substrate for ABCB1-mediated efflux. []
- Identification of second-generation CDK7 inhibitors: Researchers have identified new covalent CDK7 inhibitors with improved selectivity for CDK7 over CDK12. These inhibitors show enhanced differential selectivity in MYCN-amplified versus MYCN non-amplified neuroblastoma cells, potentially offering a therapeutic advantage. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)
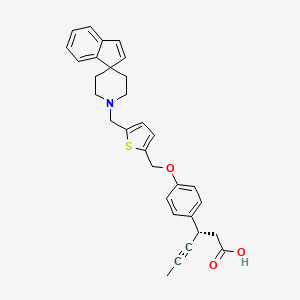
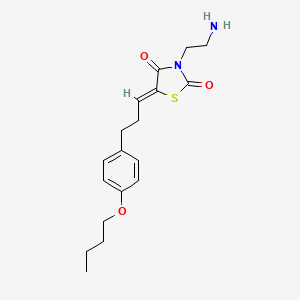
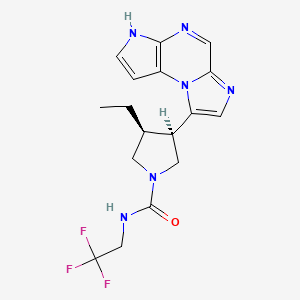
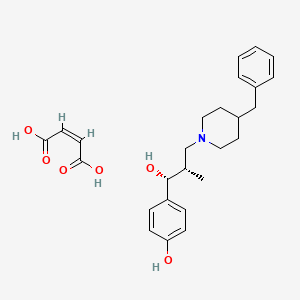
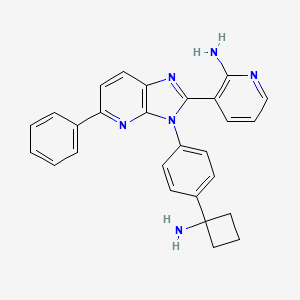

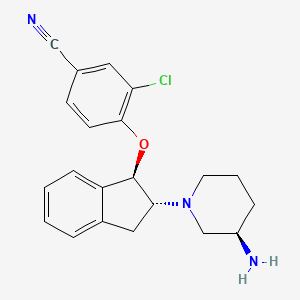
![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

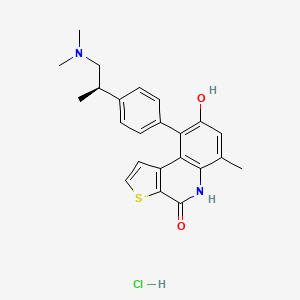

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)